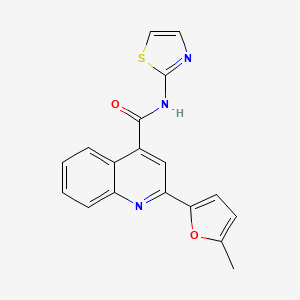![molecular formula C24H35N3O2 B6129466 2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129466.png)
2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMPPE or N-{4-[1-(benzyl)piperidin-4-yl]-1-(5-methylfuran-2-yl)methyl}-2-hydroxyethanamine.
Mechanism of Action
The mechanism of action of 2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol involves its binding to the dopamine D4 receptor. It acts as an antagonist of this receptor, which leads to a decrease in the activity of dopamine in the brain. This activity has been found to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol have been extensively studied. It has been found to exhibit significant activity in the brain, where it acts as an antagonist of the dopamine D4 receptor. This activity leads to a decrease in the activity of dopamine in the brain, which has been found to be beneficial in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol in lab experiments include its high potency as a dopamine D4 receptor antagonist and its relatively easy synthesis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For the study of 2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol include further studies to determine its safety and efficacy in humans, as well as its potential applications in the treatment of various neurological disorders. Other future directions include the development of new synthetic methods for this compound and the identification of new potential targets for its activity in the brain.
Synthesis Methods
The synthesis of 2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol involves the reaction of 4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinone with ethylene glycol in the presence of sodium borohydride. The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant activity as a dopamine D4 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and Parkinson's disease.
properties
IUPAC Name |
2-[4-(1-benzylpiperidin-4-yl)-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-20-7-8-24(29-20)19-27-15-14-26(18-23(27)11-16-28)22-9-12-25(13-10-22)17-21-5-3-2-4-6-21/h2-8,22-23,28H,9-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTSMFKRHVDVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)

![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B6129419.png)

![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6129463.png)


![{2-[({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6129478.png)